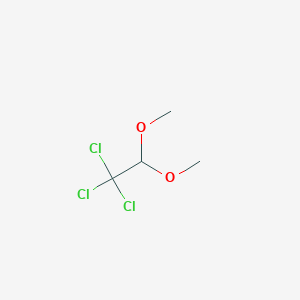![molecular formula C22H30FN7O6S2 B14709080 4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid CAS No. 21322-73-6](/img/structure/B14709080.png)
4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a triazine ring, a sulfonyl fluoride group, and an ethanesulfonic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride typically involves multiple steps. The initial step often includes the formation of the triazine ring, followed by the introduction of the phenyl group and subsequent functionalization to introduce the sulfonyl fluoride and ethanesulfonic acid groups. Common reagents used in these reactions include various amines, sulfonyl chlorides, and fluoride sources. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or THF .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The triazine ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while nucleophilic substitution can result in the formation of sulfonamides .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a reagent for various synthetic transformations, including the synthesis of complex organic molecules and the modification of existing compounds .
Biology
In biological research, it may be used as a probe to study enzyme activity or as a building block for the synthesis of biologically active molecules .
Medicine
Industry
In the industrial sector, it can be used in the production of specialty chemicals and materials, including polymers and coatings .
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring and sulfonyl fluoride group are key functional groups that contribute to its reactivity. These groups can form covalent bonds with target molecules, leading to inhibition or modification of their activity. The ethanesulfonic acid moiety may also play a role in enhancing the compound’s solubility and bioavailability .
類似化合物との比較
Similar Compounds
2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-1-(4-morpholinyl)ethanone: This compound shares the triazine ring and phenyl group but differs in the functional groups attached to the phenyl ring.
N-Benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide: Another similar compound with a triazine ring and phenyl group, but with different substituents.
Uniqueness
The presence of both sulfonyl fluoride and ethanesulfonic acid groups makes it particularly versatile for various scientific and industrial applications .
特性
CAS番号 |
21322-73-6 |
|---|---|
分子式 |
C22H30FN7O6S2 |
分子量 |
571.7 g/mol |
IUPAC名 |
4-[[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C20H24FN7O3S.C2H6O3S/c1-12-10-14(6-9-16(12)32(21,30)31)25-19(29)24-11-13-4-7-15(8-5-13)28-18(23)26-17(22)27-20(28,2)3;1-2-6(3,4)5/h4-10H,11H2,1-3H3,(H2,24,25,29)(H4,22,23,26,27);2H2,1H3,(H,3,4,5) |
InChIキー |
QNTQODOCEDOHBL-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)O.CC1=C(C=CC(=C1)NC(=O)NCC2=CC=C(C=C2)N3C(=NC(=NC3(C)C)N)N)S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




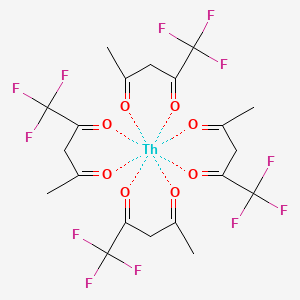
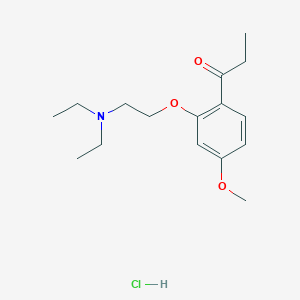
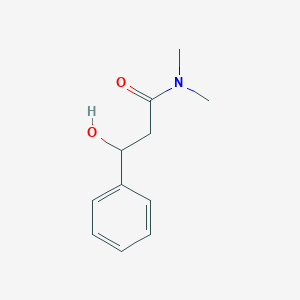
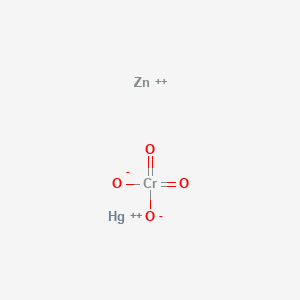
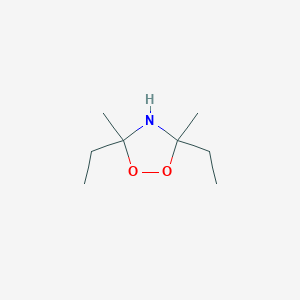
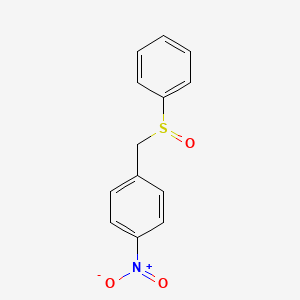
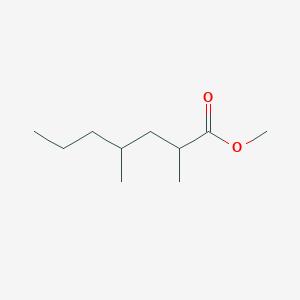
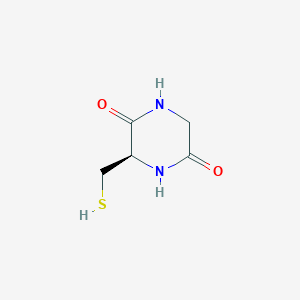
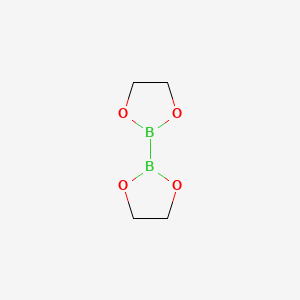
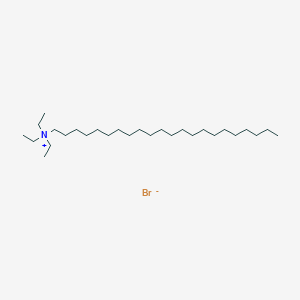
![Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid](/img/structure/B14709070.png)
